
N-(2-苯甲酰基-4-氯苯基)-4-(二乙基磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide is a benzamide derivative, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides typically consist of a benzoyl group attached to an amide linkage. The presence of chloro and sulfamoyl substituents in the compound suggests potential for specific pharmacological properties or applications in materials science.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the acylation of aniline compounds with benzoyl chlorides or the reaction of benzoic acids with amines. For example, the synthesis of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved by refluxing a dichlorophenyl-nitrobenzamide with thionyl chloride followed by treatment with 2-methyl benzoic acid in the presence of triethylamine . Similar synthetic strategies could be applied to synthesize N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide, with appropriate modifications to incorporate the diethylsulfamoyl group.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, which provides information on the crystal structure and conformation of the molecule. For instance, the crystal structure of N-(4-chlorophenyl)benzamide shows that the amide group forms a dihedral angle with the benzoyl ring, and the structure is stabilized by intra- and intermolecular hydrogen bonding . Similar structural features could be expected for N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide, with additional influences from the diethylsulfamoyl substituent.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including chlorosulfonation, as seen in the reaction of N-benzyl p-chloro- and 2,4-dichloro-benzamide with chlorosulfonic acid to yield sulfonyl chlorides . These sulfonyl chlorides can further react with nucleophiles to produce a range of derivatives. The presence of the diethylsulfamoyl group in N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide may influence its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and spectral data (IR, NMR, UV-Vis), are crucial for their identification and application. For example, the vibrational frequencies and chemical shifts of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide were computed using DFT methods and found to be in strong agreement with experimental values . These methods could also be applied to determine the properties of N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide, providing insights into its behavior in different environments.
科学研究应用
合成和分子结构: Demir 等人 (2016) 的一项研究重点研究了类似化合物 2-苯甲酰基-N-(4-氯苯基)-3-氧代-3-苯基丙酰胺的合成和表征,使用 X 射线衍射、IR、NMR 和 UV-Vis 光谱。该研究详细说明了优化的分子结构,并将其与实验数据进行了比较,突出了计算值和测量值之间的一致性。这项工作强调了全面结构分析在理解此类化合物性质中的重要性 (Demir 等人,2016).
化学反应和衍生物: 研究的另一个方面涉及化学反应的探索和衍生物的合成。例如,Cremlyn 等人 (1989) 研究了 N-苄基羧酰胺的氯磺化,导致产生对磺酰氯。这项研究突出了苯甲酰化合物的多种化学反应和合成各种衍生物的潜力,促进了它们在科学研究中的多功能性 (Cremlyn 等人,1989).
在材料科学中的应用
- 接枝聚合: Hong 等人 (2009) 的研究利用了苯甲酮,一种与 N-(2-苯甲酰基-4-氯苯基)-4-(二乙基磺酰基)苯甲酰胺在结构上相关的化合物,在棉织物上接枝聚合丙烯酰胺。这项研究证明了使用此类化合物通过接枝聚合技术赋予材料所需性质(例如抗菌能力)的潜力 (Hong 等人,2009).
抗菌和生物活性
- 抗病原活性: Limban 等人 (2011) 合成了与 N-(2-苯甲酰基-4-氯苯基)-4-(二乙基磺酰基)苯甲酰胺相关的酰硫脲,并表征了它们与细菌细胞的相互作用。该研究发现显着的抗病原活性,特别是针对以形成生物膜而闻名的菌株,表明此类衍生物在开发具有抗生物膜特性的新型抗菌剂方面的潜力 (Limban 等人,2011).
属性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-3-27(4-2)32(30,31)20-13-10-18(11-14-20)24(29)26-22-15-12-19(25)16-21(22)23(28)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPIAFFMSXMMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

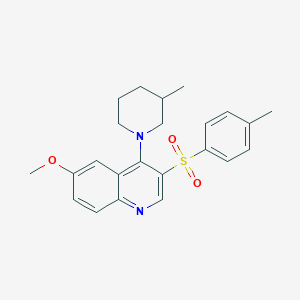
![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)
![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)
![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)
![N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2507634.png)
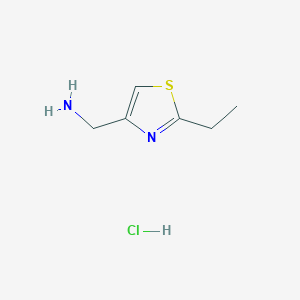

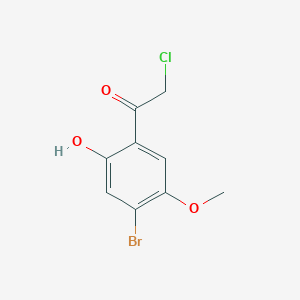
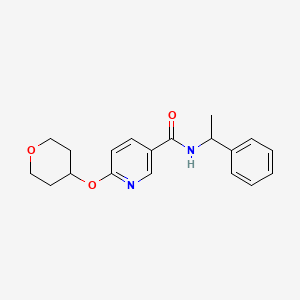

![N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2507647.png)
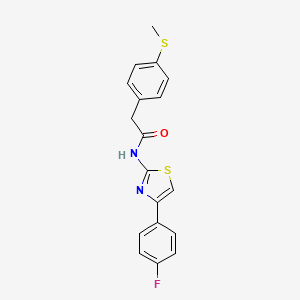
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)